molecular formula C4H8O B7822390 But-2-en-1-ol

But-2-en-1-ol

Cat. No.: B7822390
M. Wt: 72.11 g/mol
InChI Key: WCASXYBKJHWFMY-UHFFFAOYSA-N
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Description

But-2-en-1-ol, also known as crotyl alcohol, is an organic compound with the molecular formula C4H8O. It is a primary alcohol with a double bond between the second and third carbon atoms in the chain. This compound exists as a colorless liquid with a characteristic odor and is miscible with water .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

But-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Hydrobromic acid

Major Products

    Oxidation: Crotonaldehyde, crotonic acid

    Reduction: Butane-1,2-diol

    Substitution: 1-bromobut-2-ene, 3-bromobut-1-ene

Comparison with Similar Compounds

But-2-en-1-ol can be compared with other similar compounds such as:

    But-1-en-3-ol: Similar in structure but with the double bond at a different position.

    Butane-1,2-diol: A diol with two hydroxyl groups instead of one.

    Crotonaldehyde: An aldehyde with a similar carbon skeleton but with an aldehyde group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its combination of a double bond and a hydroxyl group, which makes it versatile in various chemical reactions and applications .

Properties

IUPAC Name

but-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCASXYBKJHWFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052283
Record name But-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6117-91-5
Record name 2-Buten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6117-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Buten-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name But-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name But-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In accordance with Example 1, a homogeneous solution of 6.2 grams (0.11 moles) of butadiene and 100 milliliters of a 65 volume percent aqueous sulfolane solution were reacted in the presence of a cation exchanger sold under the trademark Lewatit SPC 118 at a temperature of 100° C. After agitating at 100° C. for 6 hours, 76 percent of the mixture had reacted. A yield of 60 percent 1-butene-3-ol and a yield of 26 percent 2-butene-1-ol (crotylalcohol) was obtained.
Quantity
6.2 g
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reactant
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65
Quantity
100 mL
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solvent
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[Compound]
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SPC 118
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reactant
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mixture
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Yield
60%
Yield
26%

Synthesis routes and methods II

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
[Compound]
Name
epoxyalkene
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0 (± 1) mol
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catalyst
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Synthesis routes and methods III

Procedure details

The tube, catalyst and general procedure described in Example I were employed, with 57.0 g of crotyl acetate substituted for the allyl acetate. The effluent in this case was composed of 12.5 g of unconverted crotyl acetate (22% recovery), 24.7 g of crotyl alcohol (88% yield based on 78% conversion), 24.5 g of methyl acetate (85% yield) and the excess methanol.
Quantity
57 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
12.5 g
Type
reactant
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Yield
88%
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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